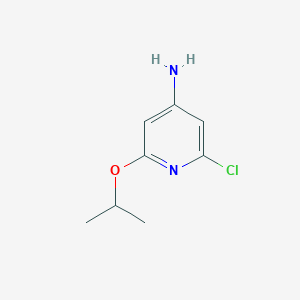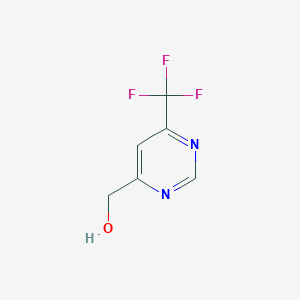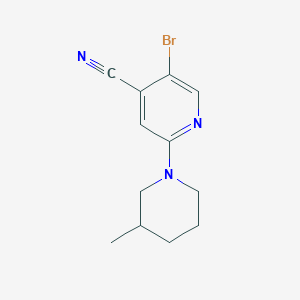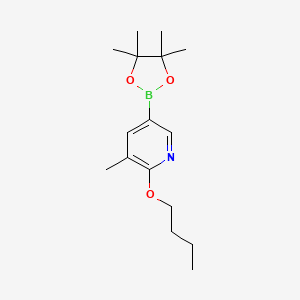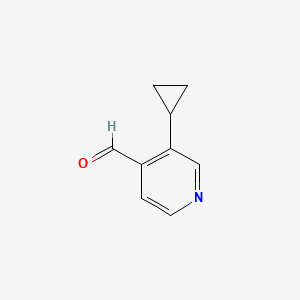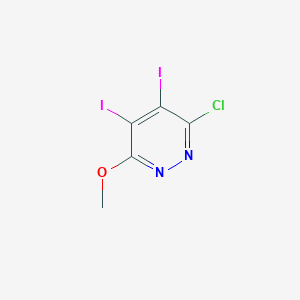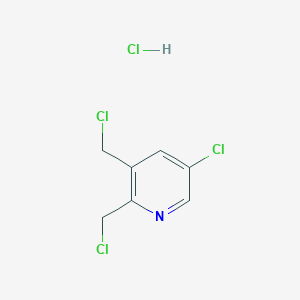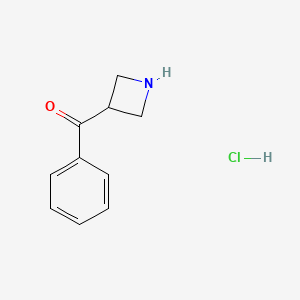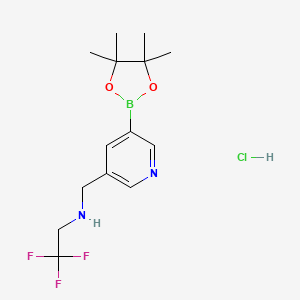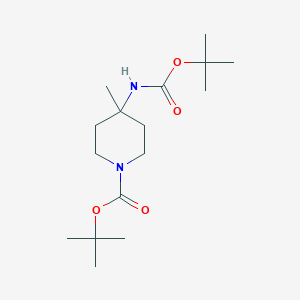
4-((tert-Butoxycarbonyl)amino)-4-méthylpipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
“tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound . It is related to “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate”, which has a molecular weight of 274.36 .
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis . The synthesis of tert-Butyl 4-aminobenzoate, for instance, uses tert-butyl 4-nitrobenzoate as a raw material .
Molecular Structure Analysis
The molecular structure of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” can be represented by the Inchi Code: 1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)/t9-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involving related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used in dipeptide synthesis with commonly used coupling reagents . The reaction conditions for the synthesis of tert-butyl 4-(aminomethyl)benzoate involve the use of hydrogen and palladium on activated charcoal in methanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” include a boiling point of 383.3±37.0 C at 760 mmHg .
Applications De Recherche Scientifique
Synthèse des dérivés Boc des acides aminés
Ce composé est utilisé dans la synthèse des dérivés Boc (tert-butyloxycarbonyl) des acides aminés. Le groupe Boc sert de groupe protecteur pendant le processus de synthèse, permettant à des réactions spécifiques de se produire sans affecter les parties sensibles de la molécule .
Préparation des esters tert-butyliques
Le groupe ester tert-butylique est couramment utilisé comme groupe protecteur pour les acides carboxyliques dans les acides aminés en raison de sa stabilité vis-à-vis de divers nucléophiles et agents réducteurs. Il est également facilement déprotégé en milieu acide .
Synthèse peptidique en phase solide (SPPS)
Les acides aminés protégés par le disulfure de tert-butyle sont des blocs de construction essentiels dans la SPPS des peptides cycliques lactames protégés par Fmoc/tBu-orthogonal, qui sont synthétisés dans des conditions douces et sans métaux .
Clivage réducteur des arènesulfonamides substitués par Boc
La substitution Boc peut être utilisée pour un clivage réducteur doux et expérimentalement simple par la poudre de magnésium dans du méthanol anhydre, ce qui est souvent utile du point de vue préparatif .
Synthèse organique utilisant des liquides ioniques d'acides aminés
Une série de liquides ioniques à température ambiante dérivés d'acides aminés protégés par tert-butyloxycarbonyl (Boc-AAILs) disponibles dans le commerce étend l'applicabilité des AAILs en synthèse organique grâce à leurs multiples groupes réactifs .
Déprotection des acides aminés et peptides Boc
La déprotection Boc à haute température des acides aminés et des peptides peut être effectuée dans un liquide ionique de phosphonium, qui présente une faible viscosité, une grande stabilité thermique et montre un effet bénéfique pour l'extraction de molécules organiques polaires hydrosolubles .
Synthèse peptidique avec Boc comme groupe protecteur α-amino
L'utilisation de Boc comme groupe protecteur N α-amino en synthèse peptidique peut être avantageuse, en particulier dans la synthèse de peptides hydrophobes et de peptides contenant des groupes ester et thioester .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
The compound acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is used for N α-amino protecting, which is selectively removed via treatment with acid . This allows for the selective synthesis of complex peptides without unwanted side reactions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, particularly in the formation of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . The use of the Boc group allows for the selective synthesis of complex peptides .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Safety and Hazards
Orientations Futures
The future directions for the study and use of related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) involve expanding their applicability. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs .
Propriétés
IUPAC Name |
tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMFAYEKZUIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736665 | |
| Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187322-34-4 | |
| Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


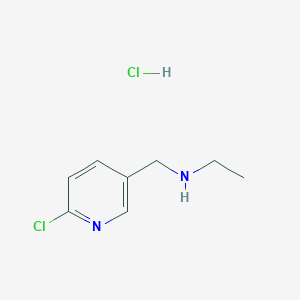

![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)

